![molecular formula C30H45N3O B12552746 N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide CAS No. 194603-21-9](/img/structure/B12552746.png)
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide is a complex organic compound featuring a long aliphatic chain with a double bond and two pyridin-2-ylmethyl groups attached to an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide typically involves the following steps:
Starting Materials: The synthesis begins with octadec-9-enoic acid and pyridin-2-ylmethylamine.
Activation of Carboxylic Acid: Octadec-9-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with pyridin-2-ylmethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential in drug delivery systems, where the long aliphatic chain can facilitate membrane penetration.
Industry: Utilized in the development of advanced materials, such as surfactants and polymers, due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide involves its interaction with biological membranes and metal ions. The pyridin-2-ylmethyl groups can coordinate with metal ions, forming stable complexes that can disrupt cellular processes. Additionally, the long aliphatic chain can insert into lipid bilayers, altering membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis[(pyridin-3-yl)methyl]ethanediamide
- N,N-Bis[(pyridin-2-yl)methyl]methanesulfonamide
- N,N-Bis[(pyridin-2-yl)methyl]aniline
Uniqueness
N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide is unique due to its combination of a long aliphatic chain with a double bond and two pyridin-2-ylmethyl groups. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to form stable metal complexes and interact with biological membranes sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
194603-21-9 |
|---|---|
Molekularformel |
C30H45N3O |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
N,N-bis(pyridin-2-ylmethyl)octadec-9-enamide |
InChI |
InChI=1S/C30H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-30(34)33(26-28-21-17-19-24-31-28)27-29-22-18-20-25-32-29/h9-10,17-22,24-25H,2-8,11-16,23,26-27H2,1H3 |
InChI-Schlüssel |
TULNZYVZQZMUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
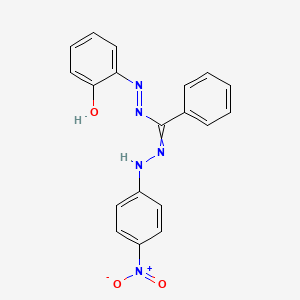

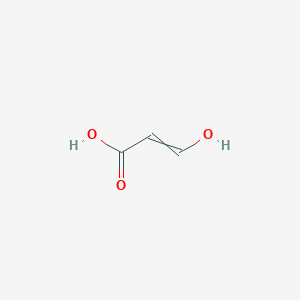

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
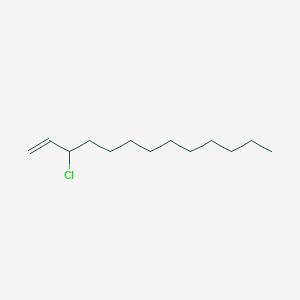
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)

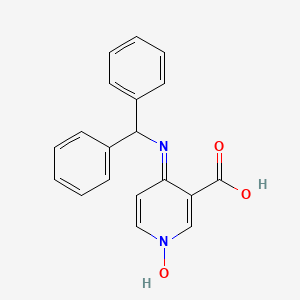
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
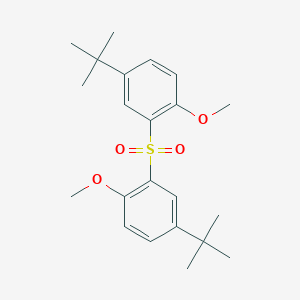
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
